molecular formula C22H24N2O5 B3007235 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921864-69-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B3007235
CAS RN: 921864-69-9
M. Wt: 396.443
InChI Key: TZYCAEUWHWNLSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of heterocyclic systems, as seen in the development of potent 5-HT3 receptor antagonists. For example, the synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides involves the use of aromatic and heteroaromatic rings to increase activity against the 5-HT3 receptor . Similarly, the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones involves the reaction of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with thiols . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives is crucial for their interaction with biological targets. The structure-activity relationship (SAR) studies indicate that the introduction of certain aromatic moieties can substantially increase the activity of these compounds . The molecular structure of the compound likely includes a benzoxazepine core with additional substituents that may affect its binding affinity and selectivity towards biological receptors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include the formation of amide bonds and the introduction of various substituents to the core structure. For instance, the synthesis of 5-HT3 receptor antagonists can involve the condensation of amides with aromatic or heteroaromatic rings . The reactivity of the compound may also involve similar chemical transformations, which are essential for the modulation of its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives are influenced by their molecular structure. These properties include solubility, stability, and the ability to cross biological membranes, which are important for their pharmacokinetic profile. The presence of a benzo[d][1,3]dioxole moiety in the compound may affect these properties, potentially enhancing its bioavailability or metabolic stability.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-4-9-24-16-11-15(6-8-17(16)27-12-22(2,3)21(24)26)23-20(25)14-5-7-18-19(10-14)29-13-28-18/h5-8,10-11H,4,9,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYCAEUWHWNLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

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